tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4
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Overview
Description
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 is a deuterated derivative of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 typically involves the catalytic hydrogenation of tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. The reaction is carried out in a nitrogen atmosphere using palladium on carbon as a catalyst and methanol as a solvent. The reaction mixture is stirred under a hydrogen atmosphere until the reduction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Various nucleophiles under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
The major products formed from these reactions include the reduced amino derivative, substituted products with various nucleophiles, and oxidized derivatives .
Scientific Research Applications
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound can also act as a ligand, binding to metal ions and affecting their catalytic properties .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 is unique due to its deuterated nature, which makes it useful in studies involving isotopic labeling. The presence of deuterium atoms can influence the compound’s physical and chemical properties, making it valuable in various research applications .
Properties
Molecular Formula |
C14H22N4O2 |
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Molecular Weight |
282.37 g/mol |
IUPAC Name |
tert-butyl 4-(6-aminopyridin-3-yl)-2,2,6,6-tetradeuteriopiperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3,(H2,15,16)/i8D2,9D2 |
InChI Key |
RMULRXHUNOVPEI-LZMSFWOYSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1C(=O)OC(C)(C)C)([2H])[2H])C2=CN=C(C=C2)N)[2H] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N |
Origin of Product |
United States |
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